Ethyl 1-(2,2,2-trichloroacetyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2,2,2-trichloroacetyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H14Cl3NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,2,2-trichloroacetyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trichloroacetic acid and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Piperidine, Trichloroacetic acid, Ethyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.
Procedure: Piperidine is first reacted with trichloroacetic acid to form the trichloroacetyl derivative. This intermediate is then treated with ethyl chloroformate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,2,2-trichloroacetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroacetyl group to less chlorinated derivatives or completely remove the chlorine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives or alcohols.
Scientific Research Applications
Ethyl 1-(2,2,2-trichloroacetyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,2,2-trichloroacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trichloroacetyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
- Ethyl 1-(2,2-dichloroacetyl)piperidine-4-carboxylate
- Ethyl 1-(2,2,2-trichloroacetyl)piperidine-3-carboxylate
Uniqueness
Ethyl 1-(2,2,2-trichloroacetyl)piperidine-4-carboxylate is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloroacetyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles and potentially more potent in biological applications.
Properties
IUPAC Name |
ethyl 1-(2,2,2-trichloroacetyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl3NO3/c1-2-17-8(15)7-3-5-14(6-4-7)9(16)10(11,12)13/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPGAIDTJLMEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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